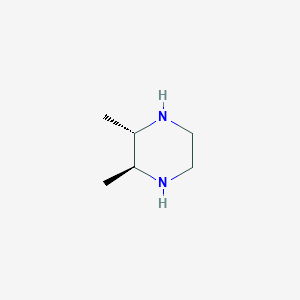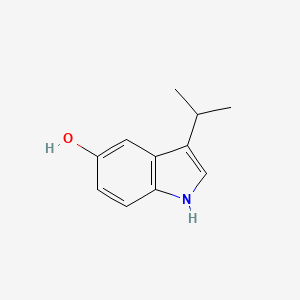
5-bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide
Übersicht
Beschreibung
5-Bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a phenylmethoxy group at the 2nd position, and a pyrazolyl group at the 4th position of the benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Methoxylation: The phenylmethoxy group can be introduced via a nucleophilic substitution reaction using phenylmethanol and a suitable base like sodium hydride.
Pyrazole Formation: The pyrazolyl group can be synthesized through a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine, such as 4-aminopyrazole, under suitable conditions like the presence of a coupling agent (e.g., EDCI or DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity while reducing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LAH) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium alkoxides, amines, or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated, arylated, or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-methyl-N-(phenylmethoxy)benzamide
- 5-Bromo-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol
- 2-Bromo-5-(N-methylpyrazol-4-yl)pyridine
Uniqueness
5-Bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C17H14BrN3O2 |
|---|---|
Molekulargewicht |
372.2 g/mol |
IUPAC-Name |
5-bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide |
InChI |
InChI=1S/C17H14BrN3O2/c18-13-6-7-16(23-11-12-4-2-1-3-5-12)15(8-13)17(22)21-14-9-19-20-10-14/h1-10H,11H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
OFKPUHQBERIKGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)NC3=CNN=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
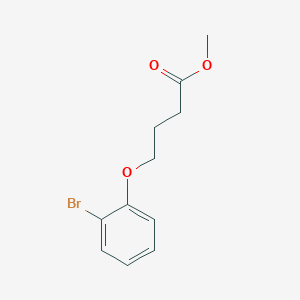


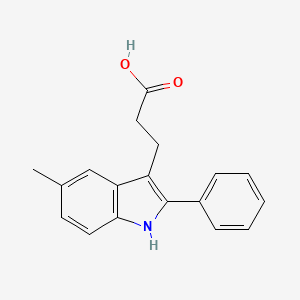

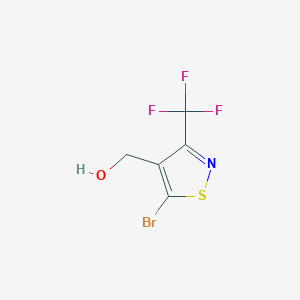

![2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol](/img/structure/B8721645.png)


![4-Bromo-2-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B8721666.png)
